Bromocyclohexane-d11

Analytical Chemistry Mass Spectrometry Isotope Dilution

1-Bromo(~2~H_11_)cyclohexane (Bromocyclohexane-d11, CAS 35558-49-7) is a fully deuterated analog of bromocyclohexane, wherein all eleven hydrogen atoms of the cyclohexane ring are replaced by the stable isotope deuterium (2H). This isotopic labeling confers a mass shift of M+11 relative to the unlabeled parent compound, enabling its primary application as an internal standard (IS) in quantitative analytical workflows, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C6H11Br
Molecular Weight 174.12 g/mol
CAS No. 35558-49-7
Cat. No. B057212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocyclohexane-d11
CAS35558-49-7
Synonyms6-Bromo-cyclohexane-1,1,2,2,3,3,4,4,5,5,6-d11
Molecular FormulaC6H11Br
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESC1CCC(CC1)Br
InChIInChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
InChIKeyAQNQQHJNRPDOQV-KAFHOZLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo(2H11)cyclohexane (CAS 35558-49-7): Fully Deuterated Bromocyclohexane for Analytical Quantitation


1-Bromo(~2~H_11_)cyclohexane (Bromocyclohexane-d11, CAS 35558-49-7) is a fully deuterated analog of bromocyclohexane, wherein all eleven hydrogen atoms of the cyclohexane ring are replaced by the stable isotope deuterium (2H) . This isotopic labeling confers a mass shift of M+11 relative to the unlabeled parent compound, enabling its primary application as an internal standard (IS) in quantitative analytical workflows, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is a cyclic alkyl halide, existing as a colorless to light yellow liquid at room temperature, with a molecular formula of C6D11Br and a molecular weight of 174.12 g/mol . Its procurement is driven by the need for precise, matrix-effect-corrected quantitation of bromocyclohexane in complex mixtures.

Why Unlabeled Bromocyclohexane or Lower Deuterated Analogs Cannot Substitute for 1-Bromo(2H11)cyclohexane in Quantitative MS


In mass spectrometry-based quantitative analysis, the internal standard must be chemically identical to the analyte to accurately correct for sample preparation losses and ionization efficiency variations, yet distinguishable by the detector. Unlabeled bromocyclohexane (C6H11Br) fails this criterion, as its mass-to-charge ratio (m/z) overlaps with the analyte, preventing independent quantification . Partially deuterated analogs (e.g., bromocyclohexane-d4 or -d7) present a higher risk of isotopic interference due to incomplete mass separation or potential hydrogen-deuterium exchange (back-exchange) under certain analytical conditions, which can compromise accuracy . The full deuteration of 1-Bromo(2H11)cyclohexane provides a definitive mass shift of +11 Da, maximizing chromatographic co-elution with the analyte while ensuring baseline mass resolution in the detector, a requirement for robust, validated analytical methods .

Quantitative Differentiation of 1-Bromo(2H11)cyclohexane (CAS 35558-49-7) Against Comparators for Analytical Selection


Isotopic Purity and Mass Shift: Full Deuteration vs. Unlabeled Bromocyclohexane

1-Bromo(2H11)cyclohexane exhibits an isotopic purity of ≥98 atom % D, ensuring that over 98% of the molecules contain 11 deuterium atoms . This results in a consistent mass shift of M+11 relative to unlabeled bromocyclohexane (C6H11Br), which has a nominal mass of 163.06 g/mol . The mass difference of approximately 11 Da provides unambiguous separation in mass spectrometry, with the target compound's molecular ion cluster centered at m/z 174 for [M]+•, compared to m/z 163 for the unlabeled analog .

Analytical Chemistry Mass Spectrometry Isotope Dilution

Chemical Purity: Assured ≥98% (CP) for Reliable Quantitation

The commercial specification for 1-Bromo(2H11)cyclohexane includes a chemical purity assay of ≥98% (CP) . This high chemical purity, combined with its isotopic purity, contrasts with technical-grade bromocyclohexane, which may contain impurities that can co-elute and interfere with analyte detection. The dual specification minimizes the introduction of non-deuterated or partially deuterated contaminants that could skew quantitative results .

Quality Control Analytical Standards Method Validation

Density and Refractive Index: Physical Property Verification for Purity and Identity

The reported density of 1-Bromo(2H11)cyclohexane is 1.412 g/mL at 25 °C, and its refractive index (n20/D) is 1.492 . These values serve as orthogonal identity and purity checks against the unlabeled bromocyclohexane, which has a density of 1.335 g/mL at 25 °C and a refractive index of 1.495 . The significant difference in density (+0.077 g/mL) is a direct consequence of deuterium substitution and can be used to confirm material identity or assess isotopic enrichment via pycnometry or refractometry .

Physicochemical Characterization Quality Assurance Material Identity

Boiling Point and Flash Point: Safe Handling Parameters for Process-Scale Applications

The boiling point of 1-Bromo(2H11)cyclohexane is reported as 166-167 °C at atmospheric pressure, with a closed-cup flash point of 63.0 °C (145.4 °F) . These values are essentially identical to those of unlabeled bromocyclohexane (bp 166-167 °C, flash point 63 °C) . This near-identity in volatility and flammability means that the deuterated compound can be substituted into existing synthetic or analytical workflows without requiring changes to engineering controls or safety protocols designed for the protiated analog .

Process Safety Chemical Engineering Scale-up

Primary Use Cases for 1-Bromo(2H11)cyclohexane in Analytical and Synthetic Chemistry


Internal Standard for GC-MS or LC-MS Quantitation of Bromocyclohexane in Reaction Monitoring

In synthetic chemistry or pharmaceutical process development, 1-Bromo(2H11)cyclohexane is spiked into reaction aliquots at a known concentration prior to workup. The +11 Da mass shift allows the mass spectrometer to distinguish the internal standard from the analyte bromocyclohexane, enabling accurate calculation of reaction yield or conversion by correcting for sample handling losses .

Isotope Dilution Analysis for Environmental or Forensic Trace Detection of Bromocyclohexane

When quantifying trace levels of bromocyclohexane in environmental samples (e.g., water, soil) or forensic matrices, the deuterated analog serves as a surrogate or internal standard. Its identical physicochemical properties ensure it undergoes the same extraction and preconcentration efficiency as the target analyte, while its distinct mass allows for confident identification and quantification at low parts-per-billion (ppb) levels .

Mechanistic Probe in SN2 Reaction Studies via Kinetic Isotope Effect (KIE) Measurements

The full deuteration of the cyclohexane ring in 1-Bromo(2H11)cyclohexane makes it a valuable substrate for investigating nucleophilic substitution (SN2) reaction mechanisms. By comparing the reaction rate of the deuterated compound (kD) to that of the protiated bromocyclohexane (kH), researchers can calculate a secondary α-deuterium kinetic isotope effect (KIE), providing insight into the transition state geometry and the extent of bond formation/cleavage .

NMR Solvent or Internal Reference for Structure Elucidation of Cyclohexane Derivatives

Due to the absence of protiated signals, 1-Bromo(2H11)cyclohexane can be used as a deuterated solvent or internal lock reference in NMR spectroscopy. This application is particularly useful when studying cyclohexane-containing molecules, as it eliminates interfering solvent peaks in the 1H NMR spectrum, thereby simplifying spectral interpretation and improving signal-to-noise for the analyte .

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